Rhodamine 123

Vue d'ensemble

Description

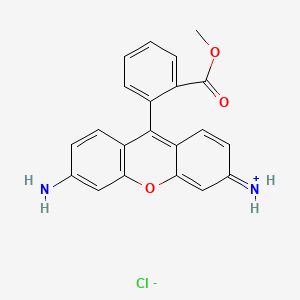

Rhodamine 123 is a chemical compound and a dye that belongs to the rhodamine family. It is widely used in various scientific fields due to its fluorescent properties. This compound is often employed as a tracer dye to determine the rate and direction of flow in water and as a fluorescent marker in biological studies . Its chemical formula is C₂₁H₁₇ClN₂O₃, and it has a molar mass of 380.824 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rhodamine 123 can be synthesized through the condensation of 3-amino-9-ethylcarbazole with phthalic anhydride in the presence of a strong acid, such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the xanthene ring system .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Photoinduced Reactions and Radical Formation

R123 undergoes photoionization and photoredox reactions, generating reactive intermediates:

Triplet State Dynamics

-

Triplet state yield : Direct excitation of R123 in aqueous solutions produces negligible triplet state formation (intersystem crossing yield <0.002) .

-

Radical species :

Photoionization Mechanism

-

Quantum yield : Monophotonic photoionization has a maximum quantum yield of ≤0.005 .

-

Pathway : Neither purely mono- nor biphotonic; radical formation occurs via energy transfer or electron transfer mechanisms .

Interactions with Porphyrins and Reaction-Type Switching

R123 modulates the photochemical behavior of porphyrins by forming nonfluorescent 1:1 complexes :

-

ESR evidence : Illumination of porphyrin-R123 mixtures generates porphyrin radical cations .

-

Thiol oxidation : Increased stoichiometry (3.8 mol cysteine/mol O₂ vs. 2 without R123) .

Metabolic and Chemical Degradation

R123 is metabolized intracellularly and exhibits solvent-dependent fluorescence:

Metabolic Conversion

-

Primary metabolite : Rhodamine 110 (R110) via ester hydrolysis .

-

Fluorescence shifts :

Compound λ_ex (nm) λ_em (nm) Solvent/Buffer R123 505 525 1% methanol in HBSS R110 497 520 1% methanol in HBSS

Chemical Stability

Applications De Recherche Scientifique

Mitochondrial Membrane Potential Measurement

Rhodamine 123 is primarily utilized as a probe to assess mitochondrial membrane potential (). The dye accumulates in mitochondria in proportion to the membrane potential, making it an effective tool for studying mitochondrial function.

- Mechanism : When Rh123 enters mitochondria, its fluorescence is quenched due to the high membrane potential. A decrease in membrane potential results in increased fluorescence, allowing researchers to quantify changes in mitochondrial activity.

- Case Study : A study demonstrated the use of Rh123 to monitor mitochondrial potential in isolated rat liver mitochondria. The researchers found that mitochondrial energization led to quenching of Rh123 fluorescence, with quenching kinetics providing a reliable measure of membrane potential under various conditions (e.g., presence of ADP and succinate) .

Cellular Uptake Studies

This compound's ability to accumulate selectively in mitochondria makes it valuable for studying cellular uptake mechanisms and drug interactions.

- Flow Cytometry : Rh123 has been employed in flow cytometry to evaluate the uptake of the dye in various cell types under different conditions. For instance, a study on EL-4 lymphoma cells showed that treatment with anticancer agents influenced Rh123 uptake, correlating with cell cycle phases and mitochondrial activity .

- Drug Interaction Studies : Rh123 is used to investigate how different drugs affect mitochondrial function and cell viability. For example, cis-diamminedichloroplatinum (CDDP) treatment resulted in increased Rh123 accumulation, indicating enhanced mitochondrial activity during specific cell cycle phases .

Assessment of Cell Viability and Proliferation

This compound serves as an indicator of cell viability and proliferation due to its selective accumulation in healthy mitochondria.

- Viability Assays : The dye's fluorescence can indicate living cells versus dead ones. In experiments, dead cells exhibited a loss of Rh123 retention over time, providing insights into cell death mechanisms .

- Cell Cycle Analysis : Studies have shown that Rh123 can be used to assess cell cycle dynamics by monitoring changes in fluorescence associated with different phases. For instance, an increase in Rh123 uptake was observed during transitions from quiescence into active cell cycles .

Tracer for Drug Resistance Studies

This compound has been extensively used as a tracer dye to study multidrug resistance (MDR) mechanisms in cancer cells.

- P-Glycoprotein Functionality : The dye's accumulation is sensitive to P-glycoprotein (P-gp) activity, a key player in drug resistance. By measuring Rh123 fluorescence levels in CD8+ T cells, researchers can infer P-gp modulation effects on drug transport .

Applications Beyond Cellular Biology

This compound's applications extend into other fields such as environmental science and materials testing.

- Container Closure Integrity Testing : Recent studies have explored using Rh123 for integrity testing of pharmaceutical containers through fluorescence detection methods .

- Therapeutic Monitoring : Its properties have also been investigated for potential therapeutic applications, such as assessing lung injury treatments by evaluating the effects of Rh123 on pulmonary function .

Data Summary Table

Mécanisme D'action

Rhodamine 123 exerts its effects by accumulating in the mitochondria of living cells. It binds to the mitochondrial membranes and inhibits transport processes, particularly the electron transport chain, thereby slowing down cellular respiration . This accumulation is dependent on the mitochondrial membrane potential, making this compound a valuable tool for assessing mitochondrial function .

Comparaison Avec Des Composés Similaires

Rhodamine 123 is compared with other rhodamine derivatives such as Rhodamine B, Rhodamine 6G, and Rhodamine 101. These compounds share similar fluorescent properties but differ in their chemical structures and applications . For example:

Rhodamine B: Used in water tracing and as a laser dye.

Rhodamine 6G: Commonly used in laser applications and as a fluorescent marker.

Rhodamine 101: Known for its high photostability and used in advanced imaging techniques.

This compound is unique due to its specific accumulation in mitochondria and its use in assessing mitochondrial membrane potential, which sets it apart from other rhodamine dyes .

Activité Biologique

Rhodamine 123 (R123) is a cationic fluorescent dye widely utilized in biological research, particularly for its ability to selectively accumulate in mitochondria. This property makes it a valuable tool for studying mitochondrial function, drug transport mechanisms, and cellular dynamics. This article provides a comprehensive overview of the biological activity of this compound, including its transport mechanisms, applications in identifying stem cell populations, and its role in assessing mitochondrial health.

1. Transport Mechanisms

This compound is known to be transported into cells via specific organic cation transporters (OCTs). Research has demonstrated that R123 interacts with human organic cation transporters OCT1 and OCT2, leading to enhanced intracellular uptake in cells overexpressing these transporters. The influx of R123 is characterized as a saturable process with low Michaelis-Menten constant (K_m) values of approximately 0.54 μM for OCT1 and 0.61 μM for OCT2 . Notably, known inhibitors of these transporters significantly decrease the accumulation of R123, indicating its potential use as a probe for studying OCT activity.

Table 1: Transport Characteristics of this compound

| Transporter | K_m (μM) | IC₅₀ (μM) | Inhibitors |

|---|---|---|---|

| OCT1 | 0.54 | 0.37 | Verapamil, Amitriptyline |

| OCT2 | 0.61 | 61.5 | Prazosin, Quinine |

2. Mitochondrial Accumulation

This compound is particularly noted for its selective accumulation in mitochondria due to the organelle's membrane potential. Studies have shown that R123 can be used to monitor mitochondrial health and function across various cell types. For instance, in EL-4 lymphoma cells treated with anticancer agents, an increase in R123 uptake was correlated with enhanced mitochondrial synthesis during the S phase of the cell cycle . This relationship underscores the dye's utility in assessing mitochondrial activity under different physiological conditions.

3. Applications in Stem Cell Research

In addition to its role in mitochondrial studies, this compound serves as a marker for identifying specific stem cell populations. A study focused on canine hepatocellular carcinoma (HCC) revealed that R123-positive stem cell subpopulations exhibited higher expression of the Nanog gene and enhanced chemoresistance against certain drugs like gemcitabine . This finding suggests that R123 can be instrumental in isolating and characterizing cancer stem cells based on their fluorescent properties.

Case Study: Mitochondrial Function Assessment

A study investigated the effects of various metabolic inhibitors on potato tuber mitochondria using flow cytometry with R123 as a probe. The results indicated that mitochondrial activity could be effectively measured by observing changes in fluorescence intensity, which correlates with the integrity and functionality of the mitochondria .

Case Study: Drug Transport Studies

This compound has been employed in drug transport assays to elucidate the mechanisms behind P-glycoprotein (P-gp) mediated efflux across Caco-2 cells. The study found that R123 absorption primarily occurs through paracellular routes while secretory transport involves a saturable influx followed by P-gp-mediated efflux . This dual mechanism highlights the complexity of drug interactions within cellular environments.

5. Conclusion

This compound is a versatile compound with significant biological activity, particularly in mitochondrial research and drug transport studies. Its ability to selectively accumulate in mitochondria makes it an invaluable tool for assessing cellular health and function, while its interactions with organic cation transporters provide insights into drug delivery mechanisms. Furthermore, its application in identifying stem cell populations opens new avenues for cancer research and therapeutic development.

Propriétés

IUPAC Name |

[6-amino-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3.ClH/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20;/h2-11,22H,23H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFATKRONKHHQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00886503 | |

| Record name | 3,6-Diamino-9-(2-(methoxycarbonyl)phenyl)xanthylium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00886503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red to brown powder; [Acros Organics MSDS] | |

| Record name | Rhodamine 123 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16179 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

62669-70-9 | |

| Record name | Xanthylium, 3,6-diamino-9-[2-(methoxycarbonyl)phenyl]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-Diamino-9-(2-(methoxycarbonyl)phenyl)xanthylium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00886503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-diamino-9-[2-(methoxycarbonyl)phenyl]xanthylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.